REACTION_CXSMILES
|
[Mg].BrCCBr.Br[C:7]1[CH:12]=[CH:11][C:10]([N:13]([Si](C)(C)C)[Si](C)(C)C)=[CH:9][CH:8]=1.[C:22]1(=[O:32])[C:30]2[CH2:29][CH2:28][CH2:27][CH2:26][C:25]=2[C:24](=[O:31])[O:23]1.S(=O)(=O)(O)O>O1CCCC1>[NH2:13][C:10]1[CH:11]=[CH:12][C:7]([C:24]([C:25]2[CH2:26][CH2:27][CH2:28][CH2:29][C:30]=2[C:22]([OH:32])=[O:23])=[O:31])=[CH:8][CH:9]=1
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Name
|
|
Quantity
|
2.2 g
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Type
|
reactant
|
Smiles
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[Mg]
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Name
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|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
0.1 mL
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Type
|
reactant
|
Smiles
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BrCCBr
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Name
|
|
Quantity
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13 g
|
Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)N([Si](C)(C)C)[Si](C)(C)C
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Name
|
|
Quantity
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70 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
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C1(OC(C=2CCCCC12)=O)=O
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
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2 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with subsequent stirring for further 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the Grignard reaction
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Type
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CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Type
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ADDITION
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Details
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The residue was added carefully to 20 mL of 0.5 M sulfuric acid solution
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Type
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CUSTOM
|
Details
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to precipitate
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Type
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EXTRACTION
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Details
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was extracted with ethyl acetate
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Type
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EXTRACTION
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Details
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Acidification of the water phase and extraction with ethyl acetate
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Type
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WASH
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Details
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The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was subsequently evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the raw material by column chromatography with ethyl acetate/hexane 1:1 and subsequently 100% ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
NC1=CC=C(C(=O)C2=C(CCCC2)C(=O)O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |